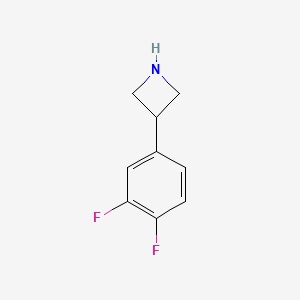

3-(3,4-Difluorophenyl)azetidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3,4-difluorophenyl)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2N/c10-8-2-1-6(3-9(8)11)7-4-12-5-7/h1-3,7,12H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPUZNOLGWDTJKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747626 | |

| Record name | 3-(3,4-Difluorophenyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203797-46-9 | |

| Record name | 3-(3,4-Difluorophenyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Theoretical and Computational Investigations of 3 3,4 Difluorophenyl Azetidine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are instrumental in elucidating the electronic properties of molecules, offering a window into their reactivity and intermolecular interactions. For 3-(3,4-Difluorophenyl)azetidine, these calculations reveal the profound influence of the fluorine atoms on the molecule's electronic landscape.

Analysis of Molecular Orbitals and Electron Density Distribution

The distribution of electrons within a molecule is fundamental to its chemical behavior. In this compound, the high electronegativity of the two fluorine atoms significantly perturbs the electron density of the phenyl ring. This electron-withdrawing effect leads to a redistribution of electron density, creating a more electropositive center on the aromatic ring, while the periphery, where the fluorine atoms are located, becomes more electronegative researchgate.net. This polarization is a key determinant of the molecule's interaction with other chemical species.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. In a related 3,4-difluorophenyl derivative, time-dependent density functional theory (TD-DFT) calculations have shown that the lowest-energy electronic transitions primarily involve the promotion of an electron from the HOMO to the LUMO preprints.org. For this compound, the HOMO is expected to be localized primarily on the electron-rich azetidine (B1206935) nitrogen and the phenyl ring, while the LUMO would likely be distributed over the difluorophenyl moiety, influenced by the electron-withdrawing fluorine atoms. The energy gap between the HOMO and LUMO is a critical parameter, with a smaller gap generally indicating higher reactivity.

Table 1: Predicted Frontier Molecular Orbital Characteristics for this compound

| Molecular Orbital | Predicted Localization | Implication for Reactivity |

| HOMO | Azetidine nitrogen, Phenyl ring | Nucleophilic character, site of oxidation |

| LUMO | Difluorophenyl ring | Electrophilic character, site of reduction |

| HOMO-LUMO Gap | Moderate | Influences chemical reactivity and spectral properties |

The charge distribution can be further analyzed using techniques like Natural Bond Orbital (NBO) analysis, which provides insights into intramolecular charge transfer and hyperconjugative interactions that contribute to the molecule's stability nih.gov.

Fluorine Atom Electronegativity and its Influence on Reactivity

Fluorine is the most electronegative element, and its incorporation into organic molecules can dramatically alter their properties nih.gov. In this compound, the two fluorine atoms exert a strong inductive effect, withdrawing electron density from the phenyl ring. This has several important consequences for the molecule's reactivity.

The electron-deficient nature of the fluorinated aromatic ring can influence its susceptibility to nucleophilic aromatic substitution reactions. Furthermore, the presence of fluorine can impact the basicity of the azetidine nitrogen. While the fluorine atoms are not directly attached to the azetidine ring, their electron-withdrawing influence can be transmitted through the phenyl group, potentially reducing the pKa of the azetidine nitrogen compared to its non-fluorinated counterpart.

Computational studies on fluorinated nitrogen heterocycles have shown that fluorine substitution can lead to significant changes in stability and reactivity nih.gov. For instance, the introduction of fluorine can stabilize certain conformations through favorable electrostatic interactions and can also affect the energy barriers of reactions ucmerced.edu.

Conformational Analysis of the Azetidine Ring System

The four-membered azetidine ring is not planar and exists in a puckered conformation to relieve ring strain researchgate.net. The presence of a bulky substituent at the 3-position, such as the 3,4-difluorophenyl group, significantly influences the conformational landscape of the ring.

Energy Minima and Transition States

Computational studies on substituted azetidines have revealed the existence of multiple energy minima corresponding to different puckered conformations acs.org. For this compound, two primary puckered conformations are expected: one where the phenyl group is in an equatorial position and another where it is in an axial position. The equatorial conformation is generally more stable due to reduced steric hindrance.

The transition state between these conformers involves a higher-energy, nearly planar arrangement of the azetidine ring. The energy barrier for this ring inversion is an important parameter that determines the conformational flexibility of the molecule. DFT calculations on related N-acyl-azetidines have been used to explore the energy profiles of such conformational changes, revealing that the substituents on both the nitrogen and the ring play a crucial role in determining the relative energies of the conformers and the transition states rsc.org.

Table 2: Predicted Conformational States of this compound

| Conformation | Substituent Orientation | Predicted Relative Stability |

| Equatorial | 3,4-Difluorophenyl group is equatorial | More stable |

| Axial | 3,4-Difluorophenyl group is axial | Less stable |

| Planar | Azetidine ring is nearly planar | Transition state |

Puckered Conformation and its Stereochemical Implications

The puckered nature of the azetidine ring has significant stereochemical implications. The axial and equatorial positions of the substituent create distinct spatial environments, which can affect how the molecule interacts with biological targets such as enzymes and receptors. X-ray crystallography and computational studies on similar 3-substituted azetidines confirm the adoption of a puckered conformation vulcanchem.com.

The specific puckering angle of the azetidine ring is influenced by the nature of the substituent tandfonline.com. In this compound, the electronic and steric properties of the difluorophenyl group will dictate the precise geometry of the puckered ring. This, in turn, will influence the orientation of the nitrogen lone pair, which can have consequences for the molecule's ability to form hydrogen bonds and coordinate to metal ions.

Molecular Modeling and Docking Studies for Scaffold Design

The this compound scaffold is an attractive motif for drug discovery. Molecular modeling and docking studies are powerful tools used to predict how such molecules might bind to biological targets and to guide the design of new therapeutic agents.

The azetidine ring serves as a versatile and conformationally constrained scaffold that can present substituents in well-defined spatial orientations. The difluorophenyl group can engage in various non-covalent interactions, including π-π stacking and halogen bonding, which can contribute to high binding affinity.

Molecular docking simulations can be employed to place this compound and its derivatives into the active site of a target protein to predict the preferred binding mode and estimate the binding affinity rjptonline.orgbrieflands.com. The results of these simulations can provide valuable insights for structure-activity relationship (SAR) studies and lead optimization. For instance, docking studies have been successfully used to discover novel azetidine-based inhibitors for various protein targets nih.gov. The fluorinated phenyl ring can be particularly important in these interactions, as the fluorine atoms can form favorable contacts with the protein backbone or side chains.

Prediction of Spatial Orientation and Ligand Efficiency

The three-dimensional structure and physicochemical properties of a molecule are critical determinants of its biological activity. Computational studies on related 3-aryl-azetidine scaffolds have shown that replacing larger ring systems, such as the tropane (B1204802) scaffold, with an azetidine ring can lead to a significant reduction in molecular weight and lipophilicity. nih.gov This is a key strategy in medicinal chemistry to improve the drug-like properties of a compound. The azetidine scaffold allows for a favorable alignment of key pharmacophoric elements, such as aryl groups, in a more compact and less lipophilic arrangement. nih.gov

Ligand efficiency (LE) is a metric used in drug discovery to evaluate how effectively a molecule binds to its target, relative to its size (typically measured by heavy atom count) or lipophilicity. nih.govnih.gov It helps in prioritizing compounds during lead optimization. While specific binding data for this compound is not publicly available, its predicted physicochemical properties suggest it is a fragment-like molecule with favorable characteristics for development.

| Compound | Molecular Weight (g/mol) | Predicted cLogP | Topological Polar Surface Area (Ų) |

|---|---|---|---|

| 3-Phenylazetidine | 133.19 | 1.4 | 12.03 |

| 3-(3,4-Dichlorophenyl)azetidine | 202.08 | 2.8 | 12.03 |

| This compound | 169.18 | 1.9 | 12.03 |

Data for 3-Phenylazetidine and its 3,4-dichloro analog are derived from computational studies on similar scaffolds nih.gov; data for the title compound is predicted based on these trends.

Theoretical Exploration of Structure-Activity Relationships

Theoretical studies are instrumental in understanding and predicting the structure-activity relationships (SAR) of a class of compounds. For 3-aryl-azetidines, computational modeling and SAR studies have identified them as promising scaffolds for ligands targeting monoamine transporters, such as the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT). nih.gov

Research on a series of 3-aryl-3-arylmethoxy-azetidines revealed that substitution patterns on the 3-aryl ring can tune the binding affinity and selectivity for these transporters. nih.gov For instance, the introduction of a 3,4-dichloro substitution on the phenyl ring at the C3 position of the azetidine was found to enhance DAT affinity. nih.gov By analogy, the 3,4-difluoro substitution in this compound is expected to modulate transporter affinity through its distinct electronic properties. The electron-withdrawing nature of the fluorine atoms can influence key interactions with protein residues in the binding pocket.

Molecular docking simulations, a common computational technique, can be used to place the ligand into the three-dimensional structure of its target protein. nih.gov This allows for the visualization of binding poses and the identification of crucial interactions, such as hydrogen bonds or aromatic interactions, that contribute to binding affinity. Such studies can explain why certain substituents enhance activity and guide the design of more potent and selective analogs. nih.gov The difluoro-substitution pattern, in particular, can alter the molecule's electrostatic potential and its ability to form specific interactions compared to non-halogenated or chlorinated analogs.

Elucidation of Reaction Mechanisms via Computational Chemistry

Computational chemistry, particularly DFT, is a cornerstone for elucidating the complex mechanisms of chemical reactions. nih.govnih.gov For the synthesis of strained ring systems like azetidines, theoretical calculations can rationalize observed outcomes, predict reactivity, and guide the development of new synthetic methods. researchgate.net

Several synthetic routes to azetidines have been investigated computationally, including radical cyclizations of ynamides, intramolecular aminolysis of epoxides, and rearrangements of aziridinium (B1262131) ylides. nih.govnih.govchemrxiv.org These studies typically involve mapping the potential energy surface of the reaction to identify intermediates, transition states, and the lowest energy pathways.

Transition State Characterization

The transition state (TS) is the highest energy point along a reaction coordinate, and its structure and energy (the activation barrier) determine the reaction rate. Computational chemistry allows for the precise characterization of these transient species, which are impossible to observe directly.

In the La(OTf)₃-catalyzed synthesis of azetidines from cis-3,4-epoxy amines, DFT calculations were performed to understand the regioselectivity of the ring-opening. nih.govfrontiersin.org The calculations showed that the transition state leading to the azetidine product is significantly lower in energy than the transition state for the formation of the competing pyrrolidine (B122466) product, which is consistent with experimental results. nih.govfrontiersin.org Similarly, in the photocatalytic synthesis of azetidines, a transition state for a key radical addition step was identified with a calculated activation free energy (ΔG‡) of 17.0 kcal/mol. chemrxiv.org

In other systems, such as the formation of azetidines from aziridinium ylides, the barriers associated with the aziridine (B145994) ring-opening and concomitant four-membered ring formation via the relevant transition states (TS1/TS1') were found to be very low (< 5 kcal/mol). chemrxiv.org

| Reaction Type | System | Calculated Activation Barrier (ΔG‡) | Reference |

|---|---|---|---|

| Reductive Elimination | Pd-catalyzed C(sp³)-H arylation | 21.7 kcal/mol | researchgate.net |

| Radical Addition | Photocatalytic strain-release | 17.0 kcal/mol | chemrxiv.org |

| Ring Expansion | Rh-catalyzed aziridinium ylide | < 5 kcal/mol | chemrxiv.org |

These examples underscore the power of computational chemistry to quantify the energetic hurdles of a reaction, providing a theoretical basis for the observed selectivity and efficiency.

Energy Profiles of Key Synthetic Transformations

A complete reaction energy profile maps the relative energies of reactants, intermediates, transition states, and products. Such profiles are crucial for understanding reaction feasibility and selectivity.

Computational studies on the Rh-catalyzed reaction of aziridines with vinyl diazoesters revealed the energy profiles for competing pathways leading to either a four-membered azetidine or a six-membered dehydropiperidine. chemrxiv.org The calculations showed that while the kinetic barrier to form the azetidine was slightly favored, the piperidine (B6355638) product was thermodynamically much more stable. chemrxiv.org This type of analysis explains why reaction conditions can be tuned to favor one product over another.

In the synthesis of 3-methoxyazetidines via an aziridine rearrangement, DFT calculations of the Gibbs free energy profiles for different mechanistic pathways were used to rationalize the reaction outcome. researchgate.net The computed profile showed a multi-step process involving the formation of a bicyclic aziridinium intermediate, followed by a regioselective ring-opening by methanol (B129727) to yield the final azetidine product. researchgate.net This detailed energetic map provided a robust theoretical validation for the proposed mechanism. Similarly, in the intramolecular aminolysis of epoxy amines, energy calculations correctly predicted the preference for azetidine formation from cis-epoxides. nih.govfrontiersin.org

Applications of 3 3,4 Difluorophenyl Azetidine As a Synthetic Building Block and Scaffold in Chemical Design

Utilization in the Construction of Complex Organic Molecules

The 3-(3,4-difluorophenyl)azetidine scaffold is a versatile building block for constructing more elaborate molecular architectures. Its utility stems from the reactivity of the azetidine (B1206935) nitrogen and the potential for further functionalization, allowing chemists to build upon this core structure to generate novel compounds with diverse three-dimensional shapes. nih.govnsf.gov

Synthesis of Novel Heterocyclic Systems

The 3-aryl azetidine core is readily incorporated into larger, novel heterocyclic systems. The secondary amine of the azetidine ring serves as a nucleophile or a point of attachment for various substituents, enabling the synthesis of more complex structures. For instance, 3-aryl-azetidines can be used as starting materials in multi-step syntheses to generate compounds with potential therapeutic applications. mdpi.com A general strategy involves the N-functionalization of the azetidine ring, followed by subsequent reactions to build additional rings.

One common approach is the coupling of the azetidine nitrogen with other molecules. For example, in the synthesis of analogues of the antitumor agent TZT-1027, various 3-aryl-azetidine moieties were coupled with peptide fragments. mdpi.com This process typically involves deprotection of a Boc-protected azetidine, followed by amide bond formation with a carboxylic acid component, demonstrating the integration of the azetidine scaffold into a larger peptide-like molecule. mdpi.com Similarly, aza-Michael additions using precursors like methyl 2-(azetidin-3-ylidene)acetate allow for the creation of new heterocyclic amino acid derivatives, which are valuable in peptide chemistry. nih.gov

Integration into Polycyclic Frameworks

The rigid azetidine ring is an excellent foundation for the synthesis of polycyclic frameworks, including fused, bridged, and spirocyclic systems. nih.govnih.gov The inherent strain of the four-membered ring can be harnessed in synthetic transformations to build more complex structures. researchgate.net Diversity-oriented synthesis (DOS) strategies often employ densely functionalized azetidine cores to access a wide variety of molecular skeletons. nih.govresearchgate.net

Methods to create such systems include:

Ring-Closing Metathesis: N-alkylation of the azetidine with a suitable diene, followed by ring-closing metathesis, can generate azetidine-fused macrocycles or other bicyclic systems. nih.gov

Intramolecular Cyclizations: Functional groups attached to both the azetidine nitrogen and the aryl ring can be induced to cyclize, forming fused heterocyclic systems.

Spirocycle Formation: The C3 position of the azetidine ring, already substituted with the difluorophenyl group, can be part of a spirocyclic junction. Syntheses starting from azetidin-3-ones can lead to spirocyclic azetidines, which are of great interest in drug discovery for their defined three-dimensional geometry. nih.govnih.gov

These strategies underscore the value of the this compound scaffold in moving beyond "flat" chemical structures and exploring three-dimensional chemical space.

Role in Fragment-Based Design and Lead Compound Generation

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds. lifechemicals.comnih.gov This approach uses small molecules, or "fragments," as starting points for building more potent, drug-like molecules. nih.gov The this compound motif is an exemplary fragment, combining key features that are advantageous in FBDD.

Design Principles for Modulating Molecular Rigidity and Stability

A significant challenge in drug design is controlling the conformational flexibility of a molecule. The introduction of ring systems is a common and effective strategy to reduce the number of rotatable bonds and create more rigid structures. enamine.net

Molecular Rigidity: The azetidine ring is a small, saturated heterocycle that imparts significant conformational restriction. enamine.net Compared to more flexible aliphatic chains, the rigid azetidine scaffold pre-organizes substituents in a well-defined spatial orientation. This reduction in conformational entropy can lead to a more favorable binding affinity with a biological target. enamine.net

Chemical Stability: While strained, the azetidine ring is significantly more stable than the related three-membered aziridine (B145994) ring, allowing for easier handling and more versatile synthetic applications. rsc.org The stability of 3-aryl azetidines can, however, be influenced by the electronic properties of the aryl substituent. For instance, protonation of the azetidine nitrogen can lead to ring-opening decomposition, and the basicity of the nitrogen is modulated by conjugation with the aryl ring. nih.gov The electron-withdrawing nature of the 3,4-difluorophenyl group influences the basicity of the azetidine nitrogen, a factor that must be considered in designing stable molecules. acs.org

| Scaffold Feature | Description | Advantage in Drug Design |

|---|---|---|

| Acyclic Linker (e.g., Propylamine) | Multiple rotatable bonds, high conformational flexibility. | Can adopt many conformations, potentially leading to lower binding affinity (entropic penalty). |

| Azetidine Ring | Saturated 4-membered ring, conformationally restricted. | Reduces conformational flexibility, presents substituents in a defined 3D orientation, can improve binding affinity. enamine.net |

| Difluorophenyl Group | Rigid aromatic ring with specific electronic properties. | Provides a defined vector for interactions and can block metabolic hotspots. acs.org |

Strategies for Optimizing Predicted Pharmacokinetic Properties (excluding actual PK data)

The physicochemical properties of a molecule are critical predictors of its pharmacokinetic behavior (absorption, distribution, metabolism, and excretion). nih.gov The this compound scaffold offers several strategic advantages for optimizing these predicted properties from the earliest stages of design. pharmafeatures.com

Modulating Lipophilicity and Solubility: A balance between lipophilicity and hydrophilicity is crucial for oral absorption. azolifesciences.com Fluorine substitution is a well-established method to modulate lipophilicity. While a single fluorine atom often increases lipophilicity, the introduction of multiple fluorine atoms can sometimes lower it or alter the molecule's electrostatic potential, which can also impact solubility and permeability.

Blocking Metabolic Hotspots: Aromatic rings and adjacent aliphatic positions are often susceptible to metabolic oxidation by cytochrome P450 enzymes. The introduction of fluorine atoms at the 3- and 4-positions of the phenyl ring serves as a "metabolic shield," blocking these common sites of metabolism. This strategy is predicted to increase the metabolic stability of the compound, a key goal in lead optimization.

Improving Ligand Efficiency: The small size and rigidity of the azetidine scaffold can lead to improved ligand efficiency (LE). nih.gov By providing a stable, low-molecular-weight core, it allows for the construction of potent molecules without excessively increasing molecular weight, a common issue referred to as "molecular obesity." pharmafeatures.com

Three-Dimensional Shape and Permeability: Increasing the three-dimensional character of a molecule is often associated with improved physicochemical properties, including solubility and membrane permeability, compared to flat, aromatic systems. The non-planar azetidine ring ensures that molecules derived from this scaffold escape the "flatland" of traditional aromatic compounds, which can be beneficial for navigating biological barriers.

Development of Diverse Compound Libraries

The this compound core is an ideal scaffold for the construction of diverse small molecule libraries for high-throughput screening. nih.gov Diversity-oriented synthesis aims to create collections of structurally diverse molecules that systematically explore chemical space. nih.gov

The this compound scaffold provides at least two clear points for diversification:

N-Substitution of the Azetidine Ring: The secondary amine of the azetidine is a versatile handle for introducing a wide array of substituents via reactions such as alkylation, acylation, arylation, and reductive amination.

Aryl Ring Functionalization: While more complex, the difluorophenyl ring could be further functionalized, or analogues with different substitution patterns on the phenyl ring could be synthesized.

This modular approach allows for the parallel synthesis of hundreds or thousands of related compounds. For example, a library can be designed where the core scaffold is constant, but the substituents at the N1 position are varied systematically. Such libraries have been successfully created using azetidine cores to generate lead-like molecules for specific targets, such as those in the central nervous system. nih.govnih.gov The solid-phase synthesis of a 1,976-membered library of spirocyclic azetidines has been described, showcasing the tractability of this scaffold for large-scale library production. nih.gov

| Scaffold | Diversification Point | Reaction Type | Example Building Blocks (R-groups) |

|---|---|---|---|

| This compound | N1-Position | Reductive Amination | Aldehydes (R-CHO), Ketones (R-CO-R') |

| Amide Coupling | Carboxylic Acids (R-COOH), Acid Chlorides (R-COCl) | ||

| Suzuki/Buchwald Coupling | Aryl Halides (Ar-X) |

Combinatorial Chemistry Approaches

Combinatorial chemistry enables the rapid synthesis of a large number of different but structurally related molecules, known as a library. The this compound scaffold is well-suited for such approaches due to its robust chemical nature and the presence of reactive handles—typically the azetidine nitrogen—that allow for the introduction of diverse substituents.

One of the most powerful techniques in combinatorial chemistry is Diversity-Oriented Synthesis (DOS), which aims to create structurally diverse and complex molecules from a common starting point. Azetidine-based scaffolds have been successfully employed in DOS to generate libraries of compounds for screening, particularly for central nervous system (CNS) targets. nih.gov A general strategy involves the synthesis of a densely functionalized azetidine core, which is then elaborated through various chemical transformations to produce a wide array of fused, bridged, and spirocyclic ring systems. nih.gov This approach highlights the potential of a scaffold like this compound to serve as the foundation for creating libraries with significant skeletal diversity.

A prominent example of a combinatorial approach using a related scaffold is the generation of a DNA-encoded library (DEL). In one study, azetidine and pyrrolidine (B122466) scaffolds with aryl substituents were utilized to create a highly diverse library. unifi.it The synthesis involved an initial "off-DNA" phase to create stereochemically defined azetidine cores, which were then ligated to DNA tags. unifi.it The subsequent "on-DNA" decoration was performed in a combinatorial "split-and-pool" fashion. This involved functionalizing the azetidine nitrogen with a set of aldehydes and sulfonyl chlorides, and the aryl ring with a collection of boronic acids via cross-coupling reactions. unifi.it This strategy resulted in a library containing over 100,000 unique compounds, demonstrating the immense potential of using a 3-aryl-azetidine core, such as this compound, to generate vast and diverse chemical libraries for screening against biological targets. unifi.it

Solid-phase synthesis is another cornerstone of combinatorial chemistry that could be readily applied to this compound. In this technique, the scaffold is attached to a solid support (a resin bead), allowing for the use of excess reagents to drive reactions to completion and for simplified purification by simple filtration and washing. cureffi.org For instance, a 1,976-membered library of spirocyclic azetidines was synthesized using a solid-phase approach. nih.gov The synthesis began with the attachment of a suitable azetidine-based scaffold to the solid support, followed by a series of diversification reactions at different points of the molecule. nih.gov

The table below illustrates a representative combinatorial synthesis strategy that could be adapted for this compound based on methodologies applied to analogous azetidine scaffolds.

| Strategy | Scaffold Type | Key Reactions | Library Size | Reference |

|---|---|---|---|---|

| DNA-Encoded Library (DEL) | Aryl-substituted azetidines | Split-and-pool synthesis, on-DNA decoration (reductive amination, sulfonylation, Suzuki coupling) | 107,616 compounds | unifi.it |

| Solid-Phase Diversity-Oriented Synthesis (DOS) | Spirocyclic azetidines | Attachment to resin, diversification with sulfonyl chlorides, isocyanates, acids, and aldehydes | 1,976 compounds | nih.gov |

| Peptide Library Synthesis | 3-Phenylazetidine-2-carboxylic acid | Solid-phase peptide synthesis | Large, undefined number of peptides | google.com |

Parallel Synthesis Methodologies

Parallel synthesis involves the simultaneous synthesis of a large number of compounds in a spatially separated manner, typically in microtiter plates or arrays of reaction vessels. Unlike the "mix and split" approach of some combinatorial methods, each reaction vessel in parallel synthesis contains a single, known product. This methodology is particularly useful for creating smaller, more focused libraries, for example, in the lead optimization phase of drug discovery.

The modular nature of the this compound scaffold makes it an ideal candidate for parallel synthesis. The azetidine nitrogen can be readily functionalized with a wide variety of building blocks, and the difluorophenyl group offers a site for further modification if desired, although this is less common.

Methodologies have been developed that enable the parallel synthesis of stereodefined azetidines. chemrxiv.org For example, a modular and programmable approach using strain-release functionalization of 1-azabicyclo[1.1.0]butanes allows for the creation of libraries of diverse and optically active azetidines. chemrxiv.org Such a method could be adapted to produce arrays of this compound derivatives with various substituents at other positions of the ring, allowing for a systematic exploration of the structure-activity relationship (SAR).

Solid-phase synthesis is also highly amenable to a parallel format. An azetidine scaffold, once anchored to a solid support distributed across an array of reactors, can be treated with different reagents in each reactor. For example, a study on the solid-phase synthesis of a 1,3-thiazole library utilized parallel techniques to generate a collection of distinct peptidomimetic molecules. researchgate.net A similar workflow could be envisioned for this compound, where the core is attached to a resin, and then arrays of building blocks (e.g., acyl chlorides, sulfonyl chlorides, isocyanates) are used to create a library of N-substituted derivatives.

A four-component, strain-release-driven synthesis of functionalized azetidines has also been reported, which is inherently modular and suitable for parallel synthesis. nih.gov This reaction allows for three different electrophilic partners to be varied, enabling the rapid generation of a diverse library of substituted azetidines. nih.gov The adaptability of such multicomponent reactions to a parallel synthesis format would allow for the efficient creation of a focused library based on the this compound core.

The following table summarizes parallel synthesis approaches that could be applied to this compound, based on work with related azetidine structures.

| Methodology | Scaffold Type | Key Features | Potential Library Focus | Reference |

|---|---|---|---|---|

| Modular Strain-Release Functionalization | Stereopure azetidines | Enables parallel synthesis of stereodefined products | Stereoisomer libraries for SAR studies | chemrxiv.org |

| Solid-Phase Synthesis in Array Format | General azetidine core | Simplified purification and handling of multiple reactions | N-acylation, N-sulfonylation, and N-urea/thiourea libraries | nih.govresearchgate.net |

| Multicomponent Reaction | Substituted azetidines | Modular assembly from multiple building blocks in a single step | Libraries with diversity at multiple positions on the azetidine scaffold | nih.gov |

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of azetidines, including 3-(3,4-difluorophenyl)azetidine, has traditionally been challenging due to the high-energy, strained nature of the four-membered ring. bham.ac.ukmedwinpublishers.com However, recent advancements are paving the way for more efficient and environmentally friendly synthetic methodologies. Researchers are actively exploring novel strategies to construct the azetidine (B1206935) core, moving beyond traditional multi-step sequences. google.com

Key areas of development include:

Catalytic Methods: The use of transition metal catalysts, such as palladium and rhodium, is being investigated to facilitate the intramolecular amination of C-H bonds, offering a direct route to azetidines. organic-chemistry.org Lanthanide triflates, like La(OTf)3, have also shown promise in catalyzing the intramolecular regioselective aminolysis of epoxy amines to furnish azetidines in high yields. nih.govfrontiersin.org

Strain-Release Driven Synthesis: The inherent ring strain of molecules like azabicyclo[1.1.0]butanes is being harnessed as a thermodynamic driving force to access functionalized azetidines. bris.ac.uk This approach allows for the modular synthesis of complex azetidine-containing structures.

Photochemical Methods: Visible-light-mediated intermolecular [2+2] photocycloadditions, also known as aza Paternò-Büchi reactions, are emerging as a powerful tool for the synthesis of highly functionalized azetidines under mild conditions. researchgate.netnih.gov This method is characterized by its operational simplicity and broad substrate scope. nih.gov

Flow Chemistry: The application of flow chemistry is being explored to enable the scalable and safe synthesis of azetidine derivatives. This technology allows for precise control over reaction parameters, leading to improved yields and purity. chemrxiv.org

These innovative synthetic approaches are not only expanding the accessibility of this compound and its analogues but are also aligning with the principles of green chemistry by reducing waste and energy consumption.

Exploration of Unconventional Reactivity Patterns

The reactivity of the azetidine ring is largely governed by its significant ring strain, making it susceptible to ring-opening reactions under appropriate conditions. rsc.orgresearchwithrutgers.comambeed.com While more stable than the corresponding aziridines, this inherent strain can be strategically exploited to forge new chemical bonds and construct more complex molecular architectures. rsc.orgresearchwithrutgers.com

Future research in this area will likely focus on:

Ring-Opening Reactions: Investigating novel reagents and conditions to selectively cleave the azetidine ring, providing access to a diverse array of functionalized acyclic amines.

Ring Expansions: Developing catalytic systems that can induce the one-carbon ring expansion of aziridines to azetidines, offering a new pathway to this valuable scaffold. chemrxiv.org

Strain-Release Polymerization: Exploring the use of azetidine derivatives as monomers in ring-opening polymerization to create novel polymers with unique properties.

By understanding and harnessing the unique reactivity of the azetidine ring, chemists can unlock new synthetic possibilities and create molecules with unprecedented structures and functions.

Integration with Advanced Catalytic Systems (e.g., Biocatalysis, Electrocatalysis)

The integration of advanced catalytic systems, such as biocatalysis and electrocatalysis, offers exciting opportunities to further enhance the synthesis and functionalization of this compound.

Biocatalysis: Enzymes, with their unparalleled selectivity, are being employed to produce chiral azetidine derivatives. mdpi.com For instance, whole-cell biocatalysis in deep eutectic solvents (DESs) has been successfully used for the synthesis of precursors to azetidine-containing compounds. mdpi.comresearchgate.net Engineered enzymes, such as "carbene transferases" derived from cytochrome P450, have demonstrated the ability to catalyze the enantioselective ring expansion of aziridines to azetidines. chemrxiv.org

Electrocatalysis: Electrocatalytic methods are providing new avenues for azetidine synthesis. organic-chemistry.orgacs.orgnih.govresearchgate.net The merger of cobalt catalysis and electrochemical oxidation has enabled the intramolecular hydroamination of allylic sulfonamides to produce azetidines. organic-chemistry.orgacs.orgnih.gov This approach allows for the regioselective generation of key intermediates, leading to efficient C-N bond formation. organic-chemistry.orgorganic-chemistry.org

These advanced catalytic systems offer the potential for highly efficient, selective, and sustainable methods for the production of this compound and its derivatives, further expanding their utility in drug discovery and development.

Expansion of the Azetidine Scaffold in the Design of Chemically Diverse Molecular Toolkits

The azetidine scaffold, and specifically this compound, serves as a versatile building block for the creation of diverse molecular libraries for high-throughput screening. nih.govacs.orgnih.gov The ability to functionalize the azetidine ring at multiple positions allows for the generation of a wide array of fused, bridged, and spirocyclic ring systems. nih.govacs.orgnih.gov

Future efforts will likely concentrate on:

Diversity-Oriented Synthesis (DOS): Employing DOS strategies to generate collections of structurally diverse and complex molecules based on the azetidine core. nih.gov

Solid-Phase Synthesis: Utilizing solid-phase synthesis techniques to rapidly produce large libraries of azetidine-containing compounds for biological evaluation. nih.govnih.gov

Fragment-Based Drug Discovery (FBDD): Designing and synthesizing azetidine-based fragments for use in FBDD campaigns to identify novel starting points for drug discovery programs.

By expanding the chemical space around the this compound core, researchers can increase the probability of discovering new bioactive molecules with therapeutic potential.

Advanced Computational Methodologies for Predictive Design

Advanced computational methodologies are playing an increasingly important role in the design and development of new azetidine-based compounds. thescience.dev These tools allow for the prediction of molecular properties and the rational design of molecules with desired characteristics. nih.govresearchgate.netnih.gov

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): Using QSAR models to correlate the structural features of azetidine derivatives with their biological activity, enabling the design of more potent compounds. nih.govresearchgate.netnih.gov

Molecular Docking and Dynamics: Employing molecular docking and dynamics simulations to predict the binding of azetidine-containing ligands to their biological targets, providing insights into the mechanism of action. nih.gov

Density Functional Theory (DFT): Utilizing DFT calculations to optimize the structures of azetidine derivatives and calculate their molecular descriptors for use in predictive models. nih.govresearchgate.netnih.gov

Predictive Modeling of Synthetic Reactions: Developing computational models that can predict the outcome of chemical reactions, guiding the selection of substrates and reaction conditions for the synthesis of azetidines. thescience.dev

The integration of these computational tools into the drug discovery workflow can significantly accelerate the identification and optimization of new therapeutic agents based on the this compound scaffold.

Q & A

Q. Example SAR Table :

| Substituent (R) | logP | IC50 (Target X) | Metabolic Stability (t1/2) |

|---|---|---|---|

| 3,4-Difluoro | 2.1 | 50 nM | 2.1 hrs |

| 3-Cl,4-F | 2.5 | 35 nM | 1.8 hrs |

| 3-CF3,4-F | 3.0 | 20 nM | 0.9 hrs |

Data inferred from structurally related analogs .

Advanced: How can computational modeling predict the binding mode of this compound to biological targets?

Answer:

Workflow :

Docking : Use AutoDock Vina or Schrödinger Glide to simulate ligand-receptor interactions. Focus on fluorine’s role in hydrogen bonding with backbone amides or π-stacking with aromatic residues .

MD Simulations : Run GROMACS or AMBER for 100+ ns to assess binding stability and conformational flexibility of the azetidine ring .

Free Energy Calculations : Apply MM-GBSA to estimate binding affinities and validate against experimental IC50 values .

Key Parameters :

- Enthalpic Contributions : Fluorine’s electronegativity enhances polar interactions.

- Entropic Penalties : Rigid azetidine ring may reduce conformational entropy loss upon binding .

Advanced: How should researchers address contradictions in biological activity data across studies?

Answer:

Common Pitfalls & Solutions :

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls .

- Enantiomeric Purity : Confirm chiral integrity via chiral HPLC; biological activity may differ between enantiomers .

- Solubility Issues : Use co-solvents (e.g., DMSO) ≤1% and validate compound stability in assay buffers .

Case Study :

If in vitro potency (IC50 = 100 nM) contradicts in vivo efficacy (ED50 > 10 mg/kg): - Check bioavailability (e.g., plasma protein binding, CYP450 metabolism) .

- Perform PK/PD modeling to align exposure and effect .

Advanced: What strategies enhance the metabolic stability of this compound derivatives?

Answer:

Approaches :

Block Metabolic Hotspots :

- Introduce deuterium at benzylic positions to slow CYP450-mediated oxidation .

- Replace labile groups (e.g., -OH) with bioisosteres like -CF3 .

Prodrug Design : Mask polar groups (e.g., phosphate esters) to improve absorption and cleavage in target tissues .

Enzymatic Profiling :

- Screen against CYP3A4/2D6 isoforms using recombinant enzymes .

- Use hepatocyte models to identify major metabolites (LC-MS/MS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.